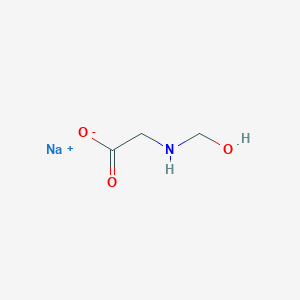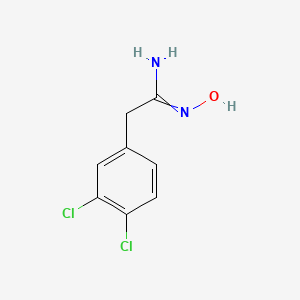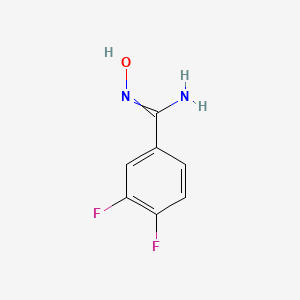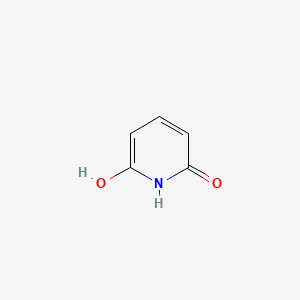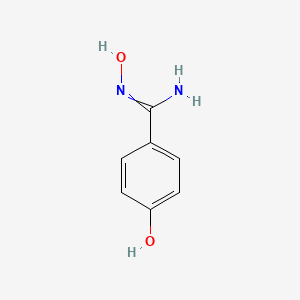
4,N-Dihydroxy-benzamidine
Overview
Description
4,N-Dihydroxy-benzamidine is a chemical compound . It is primarily used as a drug intermediate and chemical reagent . In medicine, it is often used as a raw material for anticoagulant drugs by forming substances with anticoagulant effects when combined with certain drugs . Additionally, it can also serve as an inhibitor for certain enzymes, exhibiting significant biological activity .
Synthesis Analysis
The synthesis of N-Hydroxyamidines, which includes 4,N-Dihydroxy-benzamidine, involves treating 4-fluoro-aniline with Benzoyl chloride to obtain crystals of anilide . The pure aniline is then converted into imidoyl chloride by heating with thionyl chloride . Equimolar quantities of (4. fluoro) phenyl benzamidoyl chloride, when reacted with N-aryl hydroxylamine in diethyl ether solution at 0-5°C, yield white shining crystals of N-Hydroxyamidine hydrochloride .Molecular Structure Analysis
The molecular structure of compounds similar to 4,N-Dihydroxy-benzamidine has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of these compounds .Chemical Reactions Analysis
Benzamidinium compounds, which include 4,N-Dihydroxy-benzamidine, have been found to hydrolyze at room temperature in aqueous base to give the corresponding primary amide . This reaction has a half-life of 300 days for unsubstituted benzamidinium at pH 9, but is relatively rapid at higher pHs .Scientific Research Applications
Antifungal Activity
Benzamidine derivatives, including 4,N-Dihydroxy-benzamidine, have been found to exhibit antifungal activities . In a study, benzamidine derivatives were synthesized and their fungicidal activities were tested against fungi such as Colletotrichum lagenarium and Botrytis cinerea . Although the synthesized benzamidines exhibited weak antifungal activities in vitro, some of the compounds showed excellent activities in vivo .
Treatment of Periodontitis
Benzamidine derivatives have also been explored for their potential in treating periodontitis . A study involved the synthesis of novel imino bases of benzamidine by reacting different aromatic aldehydes with 2-(4-carbamimidoylphenoxy) ace-tohydrazide . The synthesized compounds were tested for antimicrobial potential against periodontitis-triggering pathogens . The novel benzamidine analogues (NBA) exhibited significant antimicrobial activity values against the tested pathogens .
Synthesis of Metallo-Organic Compounds
Amidines, including benzamidine derivatives, can be used in the synthesis of metallo-organic compounds . This application is particularly useful in the field of materials science and engineering, where metallo-organic compounds are used in a variety of applications, from catalysts to materials for electronics.
Antiprotozoan Activity
Amidines exhibit several significant bioactivities, including antiprotozoan activity . This makes them potentially useful in the treatment of diseases caused by protozoan parasites.
Anti-Inflammatory Activity
Literature studies reveal that a large number of pyrimidines, which can be synthesized from benzamidines, exhibit potent anti-inflammatory effects . This suggests that benzamidines could potentially be used in the development of new anti-inflammatory agents.
Antitumor Activity
Amidines, including benzamidines, have been found to exhibit antitumor activity . This suggests that they could potentially be used in the development of new anticancer drugs.
Mechanism of Action
Target of Action
4,N-Dihydroxy-benzamidine, also known as N’,4-dihydroxybenzenecarboximidamide, is a benzamidine derivative. Benzamidines are known to target several proteins, including Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , Casein kinase II subunit alpha , Kallikrein-6 , Trypsin-2 , Trypsin-3 , Copper transport protein ATOX1 , Enoyl-CoA delta isomerase 1, mitochondrial , and Suppressor of tumorigenicity 14 protein . These targets play crucial roles in various biological processes, including inflammation, coagulation, and cellular signaling.
Mode of Action
Benzamidines, in general, are known to act asreversible competitive inhibitors of trypsin, trypsin-like enzymes, and serine proteases . They prevent proteases from degrading proteins of interest, which can have significant effects on various biological processes.
Result of Action
Benzamidine is known to be used to treat painful and inflammatory conditions of the oral cavity, such as infections and gingivitis . Therefore, it’s plausible that 4,N-Dihydroxy-benzamidine may have similar effects.
Action Environment
Environmental Protection Agency (EPA) requires manufacturers and processors of benzidene-based chemical substances to notify the EPA at least 90 days before starting or resuming new uses of these chemicals . This suggests that environmental factors and regulations can significantly impact the use and action of benzamidine derivatives like 4,N-Dihydroxy-benzamidine.
Safety and Hazards
Future Directions
The future directions of research on compounds like 4,N-Dihydroxy-benzamidine could involve the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs . The design of biologically active compounds based on isocytosine and its derivatives has been identified as a priority direction .
properties
IUPAC Name |
N',4-dihydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7(9-11)5-1-3-6(10)4-2-5/h1-4,10-11H,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFXWNSNMVKGNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,N-Dihydroxy-benzamidine | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

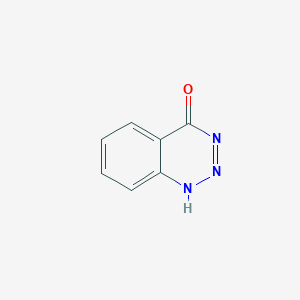
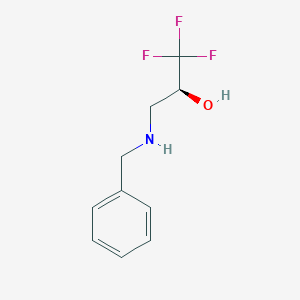
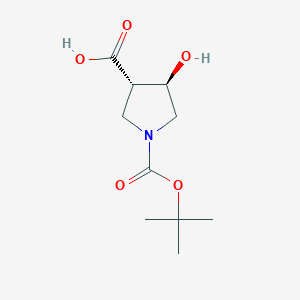
![(2S)-2-(benzylazaniumyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B7721254.png)
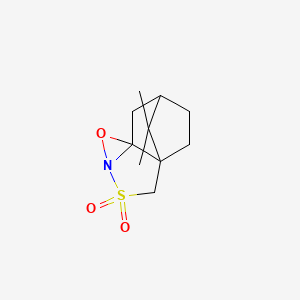

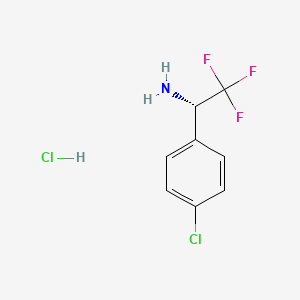
![[1-Amino-2-(4-chlorophenoxy)ethylidene]azanium;chloride](/img/structure/B7721280.png)

